![molecular formula C15H17N3O3S B6046434 2-({2-[2-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol](/img/structure/B6046434.png)
2-({2-[2-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({2-[2-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of pyrimidines, which are widely used in the pharmaceutical industry due to their diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-({2-[2-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol involves the inhibition of specific enzymes that are essential for cancer cell growth. This compound works by binding to the active site of these enzymes, thereby preventing them from carrying out their normal function. This inhibition leads to a decrease in cancer cell growth and proliferation.
Biochemical and Physiological Effects
Studies have shown that 2-({2-[2-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol has various biochemical and physiological effects. This compound has been shown to inhibit the activity of specific enzymes that are essential for cancer cell growth, as mentioned earlier. Additionally, this compound has also been shown to have anti-inflammatory effects. Studies have shown that 2-({2-[2-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol inhibits the production of specific inflammatory cytokines, thereby reducing inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 2-({2-[2-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol in lab experiments is its potent inhibitory activity against specific enzymes that are essential for cancer cell growth. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its relatively complex synthesis process, which can make it challenging to produce in large quantities.
Zukünftige Richtungen
There are various future directions for the use of 2-({2-[2-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol in scientific research. One potential direction is the development of this compound as a potential drug candidate for the treatment of various cancers and inflammatory diseases. Additionally, further studies can be conducted to investigate the mechanism of action of this compound and its potential applications in other areas of scientific research. Finally, the synthesis process of this compound can be optimized to make it more efficient and cost-effective for large-scale production.
Conclusion
In conclusion, 2-({2-[2-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol is a novel compound that has shown promising results in various scientific research applications. This compound has potent inhibitory activity against specific enzymes that are essential for cancer cell growth and has anti-inflammatory effects. While the synthesis process of this compound is relatively complex, its potential applications in scientific research make it a promising candidate for further investigation.
Synthesemethoden
The synthesis of 2-({2-[2-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol is a multi-step process that involves the reaction of various reagents. The synthesis process starts with the reaction of 2-(allyloxy)phenol with 2-bromoethanol in the presence of potassium carbonate to form 2-{2-[2-(allyloxy)phenoxy]ethyl}phenol. This intermediate is then reacted with thionyl chloride to form 2-{2-[2-(allyloxy)phenoxy]ethyl}thiophenol. Finally, the reaction of 2-{2-[2-(allyloxy)phenoxy]ethyl}thiophenol with 6-amino-4-chloropyrimidine in the presence of potassium carbonate yields 2-({2-[2-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol.
Wissenschaftliche Forschungsanwendungen
2-({2-[2-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol has shown promising results in various scientific research applications. One of the significant applications of this compound is in the field of cancer research. Studies have shown that 2-({2-[2-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol inhibits the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. This compound works by inhibiting the activity of specific enzymes that are essential for cancer cell growth.
Eigenschaften
IUPAC Name |
4-amino-2-[2-(2-prop-2-enoxyphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-2-7-20-11-5-3-4-6-12(11)21-8-9-22-15-17-13(16)10-14(19)18-15/h2-6,10H,1,7-9H2,(H3,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDJFVZYXIFZJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1OCCSC2=NC(=CC(=O)N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-2-[2-(2-prop-2-enoxyphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.